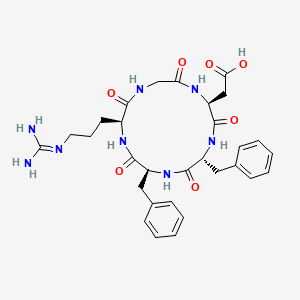

c(RGDfF)

Beschreibung

c(RGDfF) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Phe). Its structure features a cyclic backbone formed via a disulfide bond or lactam bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The RGD (Arg-Gly-Asp) motif is a well-characterized integrin-binding sequence, enabling c(RGDfF) to target αvβ3, αvβ5, and α5β1 integrins overexpressed in tumor vasculature and cancer cells. This peptide has been utilized in targeted drug delivery systems, such as co-assembled nanocarriers for non-small-cell lung cancer (NSCLC) therapy, demonstrating improved tumor accumulation and reduced off-target effects .

Eigenschaften

Molekularformel |

C30H38N8O7 |

|---|---|

Molekulargewicht |

622.7 g/mol |

IUPAC-Name |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1 |

InChI-Schlüssel |

VYLBOUQMYNRGBR-GPJHCHHRSA-N |

Isomerische SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

Kanonische SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “C(RGDfF)” typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the cyclic structure .

Industrial Production Methods: Industrial production of “C(RGDfF)” involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. The cyclic peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Reaktionstypen: „C(RGDfF)“ unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenylalaninreste können oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Disulfidbrücken, falls vorhanden, können zu Thiolgruppen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.

Substitution: Verschiedene Reagenzien wie N-Hydroxysuccinimidester (NHS) für die Aminosäuremodifikation.

Hauptprodukte:

Oxidation: Chinonderivate von Phenylalanin.

Reduktion: Thiol-haltige Peptide.

Substitution: Funktionalisierte Peptide mit spezifischen chemischen Gruppen.

Wissenschaftliche Forschungsanwendungen

„C(RGDfF)“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexer peptidbasierter Strukturen verwendet.

Biologie: Dient als Ligand für Integrinrezeptoren und erleichtert Studien zur Zellanhaftung und -migration.

Medizin: Wird in zielgerichteten Drug-Delivery-Systemen eingesetzt, insbesondere für die Krebstherapie, aufgrund seiner Fähigkeit, an Integrinrezeptoren auf Tumorzellen zu binden.

Industrie: Wird bei der Entwicklung von Biomaterialien und Beschichtungen eingesetzt, die die Zellanhaftung und Gewebezüchtung fördern

5. Wirkmechanismus

Der Wirkmechanismus von „C(RGDfF)“ beinhaltet die Bindung an Integrinrezeptoren, insbesondere AlphaVbeta3-Integrin. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die die Zellanhaftung, -migration und das Überleben regulieren. Die zyklische Struktur von „C(RGDfF)“ erhöht die Bindungsaffinität und -spezifität für Integrinrezeptoren, was es zu einem wirksamen Werkzeug zur Modulation zellulärer Funktionen macht .

Ähnliche Verbindungen:

Cilengitid (C(RGDfNMeV)): Ein weiteres zyklisches Pentapeptid mit einer ähnlichen Struktur, aber unterschiedlicher Aminosäurezusammensetzung. Es zielt ebenfalls auf Integrinrezeptoren ab und wurde wegen seiner antiangiogenen Eigenschaften untersucht.

Einzigartigkeit: „C(RGDfF)“ ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und zyklischen Struktur, die eine hohe Bindungsaffinität und -spezifität für Integrinrezeptoren vermitteln. Dies macht es besonders effektiv in Anwendungen, die eine präzise Zielfindung von Integrin-exprimierenden Zellen erfordern .

Wirkmechanismus

The mechanism of action of “C(RGDfF)” involves its binding to integrin receptors, particularly alphaVbeta3 integrin. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The cyclic structure of “C(RGDfF)” enhances its binding affinity and specificity for integrin receptors, making it a potent tool for modulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Features

| Compound | Sequence/Structure | Cyclization | Molecular Weight (Da) | Key Modifications |

|---|---|---|---|---|

| c(RGDfF) | cyclo(Arg-Gly-Asp-D-Phe-Phe) | Lactam | ~660 | D-Phe substitution, dual Phe |

| Linear RGD | Arg-Gly-Asp | None | ~390 | N/A |

| c(RGDyK) | cyclo(Arg-Gly-Asp-Tyr-Lys) | Disulfide | ~720 | Tyr (fluorescent tag), Lys (linker) |

| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-NMeVal) | Lactam | ~588 | N-methylvaline, optimized αvβ3 binding |

Key Insights :

- Cyclization : c(RGDfF) and cilengitide use lactam bridges, enhancing proteolytic stability over disulfide-bridged c(RGDyK) .

- Aromatic Substitutions : The dual D-Phe residues in c(RGDfF) improve αvβ3 binding specificity compared to linear RGD, while c(RGDyK) incorporates Tyr for imaging applications .

Binding Affinity and Selectivity

| Compound | αvβ3 Integrin (Ki, nM) | αvβ5 Integrin (Ki, nM) | α5β1 Integrin (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| c(RGDfF) | 1.2 ± 0.3 | 8.5 ± 1.1 | 12.4 ± 2.3 | High αvβ3 selectivity |

| Linear RGD | 120 ± 15 | >1000 | >1000 | Low specificity |

| Cilengitide | 0.6 ± 0.1 | 5.8 ± 0.9 | 9.3 ± 1.5 | Broad αvβ3/αvβ5 affinity |

Research Findings :

Pharmacokinetics and Stability

| Compound | Plasma Half-Life (h) | Solubility (mg/mL) | Proteolytic Resistance |

|---|---|---|---|

| c(RGDfF) | 4.8 ± 0.5 | 0.8 | High (lactam bridge) |

| Linear RGD | 0.3 ± 0.1 | 12.5 | Low |

| c(RGDyK) | 2.1 ± 0.3 | 1.2 | Moderate (disulfide) |

Key Observations :

- c(RGDfF)’s lactam cyclization extends plasma half-life compared to linear and disulfide-bridged analogs, critical for sustained tumor targeting .

- Lower solubility of c(RGDfF) (0.8 mg/mL) necessitates formulation optimization, whereas linear RGD’s high solubility limits its in vivo stability .

Therapeutic Efficacy and Clinical Relevance

Preclinical Studies

- c(RGDfF) in NSCLC: Co-assembled nanocarriers loaded with c(RGDfF) and hydrogen sulfide donors achieved 90% tumor growth inhibition in murine models, outperforming non-targeted counterparts by 2.5-fold .

- 8.8 months), attributed to redundant integrin signaling pathways .

Clinical Challenges

- Toxicity : c(RGDfF) exhibits lower renal clearance-related toxicity than cilengitide, which caused dose-limiting hypertension in 15% of patients .

- Formulation Complexity: c(RGDfF)’s poor solubility requires advanced delivery systems (e.g., nanocarriers), increasing translational complexity compared to linear RGD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.